6-(Hydroxymethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

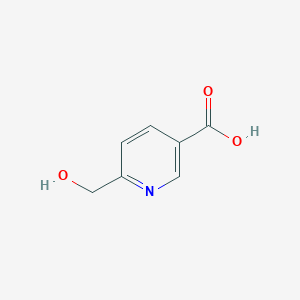

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDYJONTIWRYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563367 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775545-30-7 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Hydroxymethyl)nicotinic acid discovery and synthesis

An In-Depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)nicotinic Acid

Part 1: Strategic Importance in Medicinal Chemistry

Nicotinic acid (Vitamin B3) and its derivatives represent a cornerstone scaffold in pharmaceutical sciences, giving rise to a multitude of therapeutic agents.[1] Within this chemical class, this compound (CAS 775545-30-7) emerges as a particularly valuable, yet less documented, building block.[2][3] It is structurally distinct from its common isomer, 6-hydroxynicotinic acid, which features a phenolic hydroxyl group directly on the pyridine ring.[4] The 6-(hydroxymethyl) variant contains a primary alcohol, offering a flexible linker and a key point for chemical modification.

The strategic inclusion of a hydroxymethyl group onto a drug lead or scaffold can profoundly enhance its pharmacological profile. This functional group can improve aqueous solubility, provide a reactive handle for the synthesis of prodrugs, and introduce a new vector for hydrogen bonding interactions with biological targets, thereby refining pharmacokinetic and pharmacodynamic properties.[5] This guide provides a comprehensive overview of the plausible and practiced synthetic routes to this compound, designed for researchers and professionals in drug development.

Part 2: Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound reveals two primary pathways originating from commercially available and industrially relevant starting materials. The key disconnections lead back to either 6-methylnicotinic acid or 2,5-pyridinedicarboxylic acid (isocinchomeronic acid).

A critical precursor for the most direct synthetic approach is 6-methylnicotinic acid. Industrial production of this intermediate is well-established and typically involves the selective oxidation of the 5-position alkyl group of 2-methyl-5-alkylpyridines, most commonly 2-methyl-5-ethylpyridine.[6][7]

Protocol: Industrial Synthesis of 6-Methylnicotinic Acid

This protocol is based on patented industrial methods for the selective oxidation of 2-methyl-5-ethylpyridine.[6][8]

Rationale: This process leverages the higher reactivity of the ethyl group at the 5-position compared to the methyl group at the 2-position (C6 in nicotinic acid nomenclature) under specific oxidative conditions with nitric acid. The reaction is performed under pressure to maintain a liquid phase at elevated temperatures, ensuring efficient conversion.

Materials:

-

2-Methyl-5-ethylpyridine

-

Nitric Acid (70-100%)

-

Sodium Hydroxide solution (40%)

-

Pressure Reactor

Procedure:

-

Charge the pressure reactor with 2-methyl-5-ethylpyridine and nitric acid. The molar ratio of HNO₃ to the pyridine should be between 6:1 and 15:1.[6]

-

Seal the reactor and, if necessary, pressurize with an inert gas like nitrogen.

-

Heat the reaction mixture to a temperature between 120°C and 165°C (250-325°F). The pressure will increase due to gaseous byproducts, typically maintained between 2 to 45 bar (30 to 650 psig).[6][8]

-

Maintain the reaction for 10 to 60 minutes. Longer reaction times correspond to lower temperatures.

-

After cooling, carefully vent the reactor. The effluent contains the product alongside a byproduct, 2,5-pyridinedicarboxylic acid.

-

Adjust the pH of the reaction mixture to approximately 1.7 with a 40% sodium hydroxide solution to selectively precipitate the 2,5-pyridinedicarboxylic acid byproduct.[6]

-

Filter the mixture to remove the byproduct.

-

The filtrate, containing 6-methylnicotinic acid, can be further purified by crystallization or by forming a copper salt, which is then treated to release the free acid.[6]

Part 3: Synthetic Methodologies

Methodology A: Functionalization of 6-Methylnicotinic Acid

This is arguably the most direct and controllable route. It involves protecting the carboxylic acid as an ester, functionalizing the methyl group, and finally deprotecting the ester.

Protocol:

Step 1: Esterification

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent radical bromination step. Thionyl chloride (SOCl₂) in methanol is a classic and efficient method for this transformation.

-

Procedure:

-

Suspend 6-methylnicotinic acid (1.0 eq) in methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, until TLC indicates full conversion.

-

Remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 6-methylnicotinate.[9]

-

Step 2: Radical Bromination

-

Rationale: The benzylic-like methyl group is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and a radical initiator like AIBN (Azobisisobutyronitrile) is used to start the reaction.

-

Procedure:

-

Dissolve methyl 6-methylnicotinate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux. The reaction can be monitored by the consumption of the starting material (TLC) and the disappearance of the dense NBS at the bottom of the flask.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude methyl 6-(bromomethyl)nicotinate.

-

Step 3 & 4: Hydrolysis and Saponification

-

Rationale: The bromide is displaced by a hydroxide source (hydrolysis) to form the alcohol. A mild base like sodium bicarbonate is often sufficient. The final step is saponification (ester hydrolysis) to yield the target carboxylic acid. A one-pot procedure is often feasible.

-

Procedure:

-

Dissolve the crude methyl 6-(bromomethyl)nicotinate in a mixture of acetone and water.

-

Add sodium bicarbonate (2.0 eq) and heat the mixture to reflux for several hours.

-

After conversion to the alcohol is complete (monitored by TLC or LC-MS), add lithium hydroxide (LiOH, 1.5 eq).

-

Continue stirring at room temperature until the ester is fully saponified.

-

Acidify the reaction mixture carefully with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Methodology B: Selective Reduction of 2,5-Pyridinedicarboxylic Acid

This route is more challenging due to the need to differentiate between two chemically similar carboxylic acid groups. However, it is a viable strategy, often involving selective esterification followed by reduction. A powerful analogy is found in the synthesis of Vitamin B6, where a similar pyridine dicarboxylate is reduced to a diol.[10]

Protocol (Adapted from Analogous Reductions):

Step 1: Diesterification

-

Rationale: Both carboxylic acids are protected as esters to improve solubility in organic solvents and modulate reactivity for the reduction step.

-

Procedure: Reflux 2,5-pyridinedicarboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid until diester formation is complete. Workup involves neutralization and extraction.

Step 2: Selective Reduction

-

Rationale: This is the critical step. The ester at the 2-position (C6) is generally more electron-deficient and thus more susceptible to nucleophilic attack by a hydride reagent than the ester at the 5-position (C3). Mild or sterically hindered reducing agents can achieve this selectivity. Silane-based reductions, catalyzed by fluoride ions, have proven effective for similar substrates.[10]

-

Procedure (based on silane reduction[10]):

-

Dissolve the diethyl 2,5-pyridinedicarboxylate (1.0 eq) in a suitable solvent like THF.

-

Add a silane reducing agent, such as ethoxydimethylsilane (MeSiH(OEt)₂), in large excess (e.g., 18-30 eq).

-

Add a stoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (Bu₄NF, 1.2 eq), to catalyze the hydrosilylation.

-

Stir the reaction at room temperature for 24 hours.

-

Upon completion, quench the reaction carefully with aqueous acid.

-

Purify the resulting mono-alcohol ester (ethyl 6-(hydroxymethyl)nicotinate) via column chromatography.

-

Step 3: Saponification

-

Rationale: The remaining ester group is hydrolyzed to the carboxylic acid.

-

Procedure: Treat the purified ethyl 6-(hydroxymethyl)nicotinate with aqueous NaOH or LiOH, followed by acidic workup as described in Methodology A, Step 4.

Part 4: Data Summary & Characterization

| Parameter | Methodology A: Functionalization | Methodology B: Selective Reduction |

| Starting Material | 6-Methylnicotinic Acid | 2,5-Pyridinedicarboxylic Acid |

| Key Transformation | Radical Bromination & Hydrolysis | Selective Ester/Acid Reduction |

| Advantages | More direct, potentially higher yielding, avoids selectivity issues between identical functional groups. | Utilizes a different, readily available starting material. |

| Challenges | Handling of radical reactions (NBS). Potential for over-bromination. | Achieving high selectivity in the reduction step can be difficult and may require significant optimization. |

| Reagents of Note | NBS, AIBN, SOCl₂ | Silanes (e.g., MeSiH(OEt)₂), NaBH₄/Lewis Acid, Bu₄NF |

Characterization: The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H NMR: Expect characteristic signals for the three aromatic protons on the pyridine ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the alcohol and carboxylic acid protons (which may exchange with D₂O).

-

¹³C NMR: Expect seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the carboxyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₇H₇NO₃ (153.043 g/mol ) should be observed.[11]

-

Infrared (IR) Spectroscopy: Expect broad absorption bands for the O-H stretches of both the alcohol and the carboxylic acid, as well as a sharp C=O stretch for the carboxylic acid.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 775545-30-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 9. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 6-(Hydroxymethyl)nicotinic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(hydroxymethyl)nicotinic acid, a pyridinecarboxylic acid derivative of interest in various scientific domains. Drawing from established chemical principles and available research, this document details its fundamental properties, synthesis methodologies, analytical characterization, and explores its potential biological significance and applications.

Core Chemical and Physical Properties

This compound, with the CAS Number 775545-30-7, is a solid compound at room temperature.[1] Its chemical structure features a pyridine ring substituted with a carboxylic acid group at the 3-position and a hydroxymethyl group at the 6-position. This unique arrangement of functional groups imparts specific chemical characteristics that are pivotal to its reactivity and potential biological interactions.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | - |

| Synonyms | 6-(hydroxymethyl)-3-pyridinecarboxylic acid, 6-Hydroxymethylpyridine-3-carboxylic acid | [1] |

| CAS Number | 775545-30-7 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | Solid | [1] |

| SMILES | O=C(O)C1=CN=C(CO)C=C1 | [2] |

| InChI Key | HJDYJONTIWRYOB-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Experimental and Predicted)

While experimental data for this compound is limited in publicly available literature, we can infer some properties from closely related compounds and predictive models. It is crucial to note the distinction between this compound and the more extensively studied 6-hydroxynicotinic acid (CAS: 5006-66-6), which possesses a hydroxyl group directly on the pyridine ring.

-

Melting Point: No specific experimental melting point for this compound has been identified. For comparison, the related compound 6-hydroxynicotinic acid has a high melting point of approximately 310 °C.[3] The methyl ester, methyl 6-(hydroxymethyl)nicotinate, has a reported melting point of 77 °C.[4]

-

Solubility: The presence of both a carboxylic acid and a hydroxymethyl group suggests that this compound will exhibit some solubility in water and polar organic solvents. The solubility of the related nicotinic acid is known to be pH-dependent and it is soluble in water and ethanol.

Synthesis of this compound

A robust and reliable synthesis of this compound is essential for its further study and application. A logical and efficient pathway involves the synthesis of its methyl ester, methyl 6-(hydroxymethyl)nicotinate, followed by hydrolysis to the desired carboxylic acid.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is based on established methods for the synthesis of the intermediate ester and standard hydrolysis procedures.

Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

This procedure is adapted from a known synthesis of methyl 6-(hydroxymethyl)nicotinate.[5]

-

Reaction Setup: In a round-bottom flask, combine dimethyl pyridine-2,5-dicarboxylate, calcium chloride, tetrahydrofuran (THF), and ethanol. Stir the mixture for 30 minutes at room temperature.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 18 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate.

Step 2: Hydrolysis to this compound

This is a general procedure for the saponification of a methyl ester.

-

Reaction Setup: Dissolve the methyl 6-(hydroxymethyl)nicotinate obtained in Step 1 in a suitable solvent such as a mixture of THF and water.

-

Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Acidification: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with a suitable acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4. This will precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological and Pharmacological Context

While direct studies on the biological activities of this compound are scarce, the activities of structurally similar compounds provide a basis for potential areas of investigation.

Nicotinic Acid Metabolism

6-Hydroxynicotinic acid, a closely related molecule, is a known metabolite of nicotinic acid (Vitamin B3) produced by certain microorganisms, such as Pseudomonas aeruginosa.[6] This metabolic pathway highlights a potential biological origin and role for such substituted nicotinic acids. The enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid is a key step in the bacterial degradation of nicotinic acid.

Potential Pharmacological Relevance

The structural similarity to nicotinic acid and other nicotinic receptor ligands suggests that this compound could be explored for its interaction with nicotinic acetylcholine receptors (nAChRs). Research on a different but related nicotine derivative, 6-hydroxy-L-nicotine, has shown that it can interact with nAChRs and exhibits interesting biological effects, including potential applications in neurodegenerative disorders and varied effects on cancer cell lines.[7][8][9] These findings suggest that the nicotinic acid scaffold with substitution at the 6-position is a promising area for drug discovery.

It is important to emphasize that this compound is a distinct chemical entity from 6-hydroxy-L-nicotine, and its specific biological profile requires dedicated investigation.

Analytical Characterization

Accurate analytical methods are crucial for the identification, quantification, and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the analysis of this compound. A method for the related 6-hydroxynicotinic acid utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

Illustrative HPLC Method Parameters:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with related nicotinic acid derivatives.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), can be used for the sensitive detection and quantification of this compound. Electrospray ionization (ESI) in both positive and negative ion modes would be appropriate for this molecule.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related compounds suggest that it should be handled with care. The related 6-hydroxynicotinic acid and the intermediate methyl 6-(hydroxymethyl)nicotinate are classified as skin and eye irritants.[10][11][12]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Future Directions and Conclusion

This compound represents a molecule with potential for further scientific exploration. While its fundamental properties and a viable synthetic route are outlined in this guide, a significant opportunity exists to investigate its biological activities. Future research should focus on:

-

Detailed Physicochemical Characterization: Experimental determination of melting point, solubility, and pKa.

-

Biological Screening: Evaluation of its activity on various biological targets, including nicotinic acetylcholine receptors.

-

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to understand its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

This in-depth technical guide serves as a foundational resource for researchers and professionals in drug development, providing the necessary information to synthesize, characterize, and further investigate the potential of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 775545-30-7|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-(Hydroxymethyl)nicotinate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Methyl 6-(hydroxymethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 6-(Hydroxymethyl)nicotinic Acid for Advanced Research

This guide provides a comprehensive technical overview of 6-(Hydroxymethyl)nicotinic acid, designed for researchers, scientists, and professionals in drug development. It delves into the compound's chemical profile, synthesis methodologies, potential biological significance, and analytical techniques, offering field-proven insights and detailed protocols to facilitate advanced research and application.

Introduction: Unveiling a Promising Nicotinic Acid Derivative

This compound is a pyridinecarboxylic acid derivative that has garnered interest within the scientific community as a potential pharmaceutical intermediate and a metabolite of nicotinic acid-related compounds. Its structural similarity to nicotinic acid (Vitamin B3) and other bioactive pyridine compounds suggests a potential for diverse pharmacological activities. Understanding its synthesis, biological interactions, and analytical characterization is crucial for unlocking its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | --INVALID-LINK-- |

| Synonyms | 6-(hydroxymethyl)-3-pyridinecarboxylic acid, 6-Hydroxymethylpyridine-3-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 775545-30-7 | --INVALID-LINK-- |

| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 153.14 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage | Sealed in a dry environment at 2-8°C | --INVALID-LINK-- |

| SMILES Code | O=C(O)C1=CN=C(CO)C=C1 | --INVALID-LINK-- |

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step process, primarily involving the synthesis of its methyl ester precursor followed by hydrolysis.

Synthesis of Methyl 6-(Hydroxymethyl)nicotinate

A robust and high-yield synthesis of the key intermediate, methyl 6-(hydroxymethyl)nicotinate, has been well-documented.[1] The process involves the selective reduction of a diester.

Reaction Scheme:

Caption: Synthesis of Methyl 6-(hydroxymethyl)nicotinate.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, a mixture of dimethyl pyridine-2,5-dicarboxylate (100.0 g, 0.51 mol), calcium chloride (227.4 g, 2.05 mol), tetrahydrofuran (1100 mL), and ethanol (1200 mL) is prepared and stirred for 30 minutes. The use of calcium chloride is crucial as it modulates the reactivity of the borohydride, enabling the selective reduction of one ester group.

-

Reduction: The reaction mixture is cooled to 0°C, and sodium borohydride (48.6 g, 1.28 mol) is added portion-wise. The reaction is then allowed to stir at room temperature for 18 hours.

-

Work-up: A saturated solution of ammonium chloride (1.5 L) and water (2.0 L) are slowly added to quench the reaction. The product is then extracted with dichloromethane (3 x 3.0 L).

-

Purification: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate. A high yield of 96% has been reported for this procedure.[1]

Hydrolysis to this compound

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the final product.

Proposed Protocol:

-

Reaction Setup: Methyl 6-(hydroxymethyl)nicotinate is dissolved in a suitable solvent such as methanol or ethanol, and an aqueous solution of sodium hydroxide (e.g., 1-2 M) is added.

-

Hydrolysis: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC). Alkaline hydrolysis is generally preferred over acidic hydrolysis as it is an irreversible process, leading to higher yields.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the alcohol solvent is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Biological Activity and Pharmacological Significance

Direct experimental data on the biological activity of this compound is limited. However, its structural relationship to nicotinic acid and other nicotinic derivatives allows for informed speculation on its potential pharmacological profile.

Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs).[4] The structure-activity relationship of nicotinic acid analogues suggests that substitutions on the pyridine ring can significantly influence binding affinity and functional activity at various nAChR subtypes.[5] It is plausible that this compound may act as a ligand at these receptors, potentially modulating cholinergic neurotransmission. Further investigation into its binding affinity at different nAChR subtypes is warranted.

In Silico ADMET Profiling

To provide a preliminary assessment of the drug-like properties of this compound, an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be performed using various online tools.[6][7][8][9][10][11] These computational models can estimate key pharmacokinetic parameters and potential toxicity liabilities.

Workflow for In Silico ADMET Prediction:

Caption: Workflow for in silico ADMET prediction.

Comparison with Related Compounds

Studies on nicotinic acid derivatives have revealed a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6][12][13][14][15] For instance, certain novel nicotinic acid derivatives have shown potent anti-inflammatory properties with an enhanced gastric safety profile.[6] Others have demonstrated promising anticancer activity by targeting VEGFR-2.[12] While these activities are not directly attributable to this compound, they highlight the therapeutic potential of this class of compounds and provide a rationale for its further pharmacological screening.

Analytical Methodologies

The accurate quantification and characterization of this compound are essential for its development and application. Standard analytical techniques such as HPLC, LC-MS/MS, and NMR spectroscopy are applicable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the routine analysis and purity assessment of this compound.

Proposed HPLC Method:

-

Column: A C18 reversed-phase column is a suitable choice for separating polar aromatic compounds like pyridinecarboxylic acids.[12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.[12][16][17]

-

Detection: UV detection at a wavelength around 255-260 nm should be appropriate, given the pyridine ring chromophore.[12]

-

Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective quantification, especially in biological matrices, an LC-MS/MS method is recommended.

Proposed LC-MS/MS Parameters:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for this molecule.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would need to be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion would likely be the protonated molecule [M+H]⁺.

-

Sample Preparation: For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) would likely be necessary to remove interferences.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. Predicted chemical shifts can be estimated using NMR prediction software.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum will be characteristic of the molecule's structure. Key fragmentation pathways for benzyl alcohol derivatives often involve the loss of a hydroxyl radical, water, or the entire hydroxymethyl group.[1][18][19][20] The tropylium ion is a common fragment in the mass spectra of benzyl derivatives.

Safety and Handling

-

General Hazards: Pyridine derivatives can be irritants to the skin, eyes, and respiratory tract.[21][22][23]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Toxicity Profile of Pyridine Derivatives: The toxicity of pyridine derivatives can vary widely depending on the nature and position of substituents. Some pyridine derivatives have been shown to have low acute toxicity.[24][25][26][27][28]

Conclusion and Future Directions

This compound represents a promising but underexplored molecule with potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, synthesis, and proposed analytical methods, drawing upon existing knowledge of related compounds.

Future research should focus on:

-

Optimizing and validating the synthesis and purification protocols.

-

Conducting thorough pharmacological screening to identify its biological targets and mechanism of action.

-

Performing in vitro and in vivo studies to evaluate its therapeutic potential.

-

Developing and validating specific analytical methods for its quantification in various matrices.

-

Undertaking comprehensive toxicological studies to establish its safety profile.

By systematically addressing these areas, the scientific community can fully elucidate the potential of this compound and pave the way for its potential translation into valuable applications.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Phencyclidine - Wikipedia [en.wikipedia.org]

- 12. helixchrom.com [helixchrom.com]

- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 17. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 18. Fragmentation of different functional groups | PPTX [slideshare.net]

- 19. benchchem.com [benchchem.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. sds.metasci.ca [sds.metasci.ca]

- 23. echemi.com [echemi.com]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 26. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rivm.nl [rivm.nl]

- 28. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Characterization of 6-(Hydroxymethyl)nicotinic Acid

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. A compound's three-dimensional architecture dictates its biological activity, its metabolic fate, and its safety profile. 6-(Hydroxymethyl)nicotinic acid, a pyridine derivative, represents a scaffold of significant interest due to the diverse pharmacological activities of nicotinic acid and its analogues.[1] This guide provides a comprehensive, technically-grounded framework for the structural analysis and characterization of this molecule, intended for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the first step in its comprehensive characterization. This data informs the selection of appropriate analytical techniques and the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Solid | [2] |

| CAS Number | 775545-30-7 | [2] |

Chromatographic Purity Assessment: The Baseline of Quality

Before embarking on detailed structural analysis, it is paramount to establish the purity of the analyte. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. The choice of method parameters is critical for achieving a robust and reliable separation.

Rationale for Method Selection

A reversed-phase HPLC method is selected due to the polar nature of this compound. A C18 column provides a non-polar stationary phase, and a polar mobile phase allows for the effective retention and separation of the analyte from potential impurities. UV detection is suitable as the pyridine ring contains a chromophore.

Step-by-Step HPLC Protocol

-

System Preparation:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% A to 60% A over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 260 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis and System Suitability:

Unveiling the Molecular Framework: Spectroscopic Techniques

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[9][10][11][12][13] Filtering the sample removes particulate matter that can degrade spectral resolution.[10]

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar analyte and for its exchangeable proton signal from residual water, which can be useful for identifying labile protons.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons to each carbon.

-

-

Expected Spectral Features and Interpretation:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen. Based on the structure of nicotinic acid, the proton at position 2 is expected to be the most downfield, followed by the protons at positions 6, 4, and 5.[14] The hydroxymethyl group will introduce a singlet for the CH₂ protons.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and their chemical shifts can be predicted based on substituent effects.[15][16][17][18] The methylene carbon of the hydroxymethyl group will appear in the aliphatic region.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique, ideal for polar molecules like this compound, as it minimizes fragmentation during the ionization process, ensuring the observation of the molecular ion.[19][20][21]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of methanol and water with 0.1% formic acid. The acid promotes protonation of the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

-

Expected Fragmentation Pattern:

-

The primary ion observed will be the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. Expected fragmentation pathways include the loss of water (H₂O) from the hydroxymethyl group and the loss of formic acid (HCOOH) from the carboxylic acid group. Fragmentation of the pyridine ring itself is also possible.[22]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

For a solid sample, the thin solid film method is a rapid and effective way to obtain a high-quality spectrum without the interference of mulling agents like Nujol.[23][24][25]

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

-

Interpretation of Key Absorption Bands:

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group and the carboxylic acid O-H.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: An absorption band in the 1000-1200 cm⁻¹ region due to the C-O bond of the alcohol and carboxylic acid.

-

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography offers the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient quality. Slow evaporation is a common and effective technique for small organic molecules.[27][28][29][30][31]

-

Crystal Growth (Slow Evaporation):

-

Prepare a saturated solution of this compound in a suitable solvent system (e.g., a mixture of ethanol and water).

-

Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

-

-

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a modern diffractometer.

-

Process the data and solve the crystal structure using appropriate software (e.g., SHELX).[27]

-

Ensuring Data Integrity: Adherence to Regulatory Standards

All analytical work, particularly in a drug development context, must be conducted within a framework of rigorous quality control. This ensures the reliability and integrity of the data generated. Key guidelines include:

-

Good Laboratory Practice (GLP): A quality system covering the organizational processes and conditions under which non-clinical studies are planned, performed, monitored, recorded, reported, and archived.[1][32]

-

ICH Q2(R2) Validation of Analytical Procedures: This guideline provides a framework for validating analytical methods to ensure they are fit for their intended purpose. It outlines the validation characteristics that need to be considered, such as accuracy, precision, specificity, linearity, and range.[33][34][35][36][37]

Logical Framework for Structural Elucidation

The following diagram illustrates the workflow for the comprehensive structural analysis of this compound.

Caption: Workflow for the structural elucidation of this compound.

Applications in Drug Development

Nicotinic acid and its derivatives have a broad range of biological activities and are used in the treatment of various diseases.[1] The introduction of a hydroxymethyl group at the 6-position can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. This modification can influence its solubility, metabolic stability, and interaction with biological targets. Therefore, a precise understanding of its structure is a critical prerequisite for its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex active pharmaceutical ingredients.[38][39][40]

References

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 775545-30-7|this compound|BLD Pharm [bldpharm.com]

- 4. usp.org [usp.org]

- 5. <621> CHROMATOGRAPHY [drugfuture.com]

- 6. agilent.com [agilent.com]

- 7. Chromatography [usp.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. organomation.com [organomation.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 15. hmdb.ca [hmdb.ca]

- 16. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 17. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 18. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]

- 19. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 22. Pyridine [webbook.nist.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. researchgate.net [researchgate.net]

- 26. eng.uc.edu [eng.uc.edu]

- 27. eas.org [eas.org]

- 28. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 29. journals.iucr.org [journals.iucr.org]

- 30. excillum.com [excillum.com]

- 31. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 34. database.ich.org [database.ich.org]

- 35. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 36. qbdgroup.com [qbdgroup.com]

- 37. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 38. pgims.hktechnical.com [pgims.hktechnical.com]

- 39. Page loading... [guidechem.com]

- 40. Methyl 6-(Hydroxymethyl)nicotinate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

A Technical Guide to the Solubility and Stability of 6-(Hydroxymethyl)nicotinic Acid for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-(Hydroxymethyl)nicotinic acid, a key heterocyclic compound with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its characterization.

Introduction: Understanding this compound

This compound, also known as 6-(hydroxymethyl)-3-pyridinecarboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1] Its chemical structure, featuring both a carboxylic acid and a hydroxymethyl group on the pyridine ring, suggests unique physicochemical properties that are critical to understand for its application in areas such as drug delivery, formulation development, and synthetic chemistry.

Chemical Structure and Properties:

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid and pyridine nitrogen) indicates that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capabilities.

Solubility Profile of this compound

While specific experimental solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on the well-documented properties of its parent compound, nicotinic acid, and other pyridine carboxylic acid derivatives.

Predicted Solubility Behavior

The solubility of nicotinic acid has been determined in a range of solvents, with the following trend observed: Dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[5] This suggests that polar, hydrogen-bonding solvents are most effective at solvating the molecule.

For this compound, the additional hydroxymethyl group is expected to increase its polarity and capacity for hydrogen bonding. Therefore, it is predicted to exhibit good solubility in polar protic solvents like water, ethanol, and methanol, as well as polar aprotic solvents like DMSO. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following workflow outlines a robust method for determining the equilibrium solubility of this compound.

Workflow for Equilibrium Solubility Determination:

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Steps:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, acetonitrile, DMSO, and a non-polar solvent like hexane or toluene).

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the samples to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a chemically compatible filter, e.g., PTFE) can be used to separate the solid from the liquid phase.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The obtained solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Experimental Value |

| PBS (pH 7.4) | 37 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

Stability Profile of this compound

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are a key component of this assessment.[6][7]

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7] This information is vital for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[6]

Experimental Protocol for Forced Degradation

The following protocol outlines a systematic approach to the forced degradation of this compound.

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies on this compound.

Detailed Steps:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C).[8]

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and maintain at room temperature or heat gently.[8]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

-

Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak to ensure that no degradation products are co-eluting. Calculate the mass balance to account for all the material.

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid group can undergo esterification.

-

Oxidation: The hydroxymethyl group is susceptible to oxidation to an aldehyde and further to a carboxylic acid, forming pyridine-3,6-dicarboxylic acid.

-

Decarboxylation: Under harsh thermal conditions, decarboxylation of the carboxylic acid group might occur.

Analytical Methodologies

The development of a robust and validated analytical method is paramount for accurate quantification in both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of this compound due to its versatility and sensitivity.[9]

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation.

-

Detection: UV detection at a wavelength of maximum absorbance (around 260 nm, typical for pyridine derivatives) is appropriate.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Other Relevant Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification and structural elucidation of unknown degradation products.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): May be applicable for the analysis of volatile degradation products, potentially after derivatization.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify changes in functional groups during degradation.[9]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this specific molecule is limited, the principles and protocols outlined herein, based on established scientific methodologies and data from analogous compounds, offer a robust starting point for its comprehensive characterization. By following these guidelines, researchers and drug development professionals can generate the critical data necessary to advance the potential applications of this promising compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 4. appchemical.com [appchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. benchchem.com [benchchem.com]

6-(Hydroxymethyl)nicotinic acid molecular weight and formula

An In-Depth Technical Guide to 6-(Hydroxymethyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in this compound. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested synthetic protocol, and explore its potential applications within the broader context of nicotinic acid derivatives as therapeutic agents.

Core Physicochemical Properties

This compound, also known as 6-(hydroxymethyl)-3-pyridinecarboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1] Its structure features both a carboxylic acid and a primary alcohol functional group, making it a versatile building block for chemical synthesis. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1][2][3] |

| Molecular Weight | 153.1354 g/mol | [1][2] |

| CAS Number | 775545-30-7 | [1][2][3] |

| Appearance | Solid | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

| SMILES | OCc1ccc(cn1)C(=O)O | [2] |

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a two-step process starting from a commercially available precursor, dimethyl pyridine-2,5-dicarboxylate. The strategy involves the selective reduction of one ester group to a primary alcohol, followed by the hydrolysis of the remaining ester to the desired carboxylic acid.

Step 1: Selective Mono-reduction of Dimethyl Pyridine-2,5-dicarboxylate

The critical challenge in this synthesis is the selective reduction of one of the two methyl ester groups. A standard strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both esters. Therefore, a milder and more selective system is required. The combination of sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) provides an elegant solution.

Mechanism Insight: NaBH₄ alone is generally not reactive enough to reduce esters. However, the addition of a Lewis acid like CaCl₂ activates the ester's carbonyl group, making it more electrophilic and susceptible to hydride attack from NaBH₄. The precise stoichiometry allows for the preferential reduction of one ester group, yielding Methyl 6-(hydroxymethyl)nicotinate.[4]

Caption: Synthetic workflow for this compound.

Step 2: Saponification to the Carboxylic Acid

The second step is a standard ester hydrolysis (saponification). Treating the intermediate, Methyl 6-(hydroxymethyl)nicotinate, with a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous solution will cleave the ester bond. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, yielding the final product, this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the intermediate ester.[4]

Materials:

-

Dimethyl pyridine-2,5-dicarboxylate

-

Calcium chloride (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF, anhydrous)

-

Ethanol (EtOH, anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Deionized water

Protocol:

Part A: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

-

Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add dimethyl pyridine-2,5-dicarboxylate (1.0 eq), anhydrous calcium chloride (4.0 eq), anhydrous THF, and anhydrous ethanol.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add sodium borohydride (2.5 eq) portion-wise, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution, followed by deionized water.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 6-(hydroxymethyl)nicotinate. The product can be purified by column chromatography if necessary.

Part B: Hydrolysis to this compound

-

Dissolve the crude ester from Part A in a suitable solvent mixture (e.g., THF/water or methanol/water).

-

Add an aqueous solution of NaOH (1.1 - 1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to 0°C and acidify by the dropwise addition of concentrated HCl until the pH is approximately 2-3.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the collected solid or the combined organic extracts (over MgSO₄) and remove the solvent under reduced pressure to yield the final product, this compound.

Biological Context and Potential Applications in Drug Development

While specific research on this compound is limited, its parent compound, nicotinic acid, has a well-documented history as a broad-spectrum lipid-lowering drug.[5]

Pharmacological Target of Nicotinic Acid: Nicotinic acid exerts its primary effects by acting as an agonist for the G protein-coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes.[6]

-

Mechanism of Action: Activation of GPR109A in adipose tissue inhibits lipolysis, which reduces the flux of free fatty acids (FFAs) to the liver. This decrease in hepatic FFAs leads to reduced synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL).[5]

-

HDL Modulation: Nicotinic acid is also the most potent agent available for raising high-density lipoprotein (HDL) cholesterol levels, although the exact mechanisms are still being fully elucidated.[5][6]

Caption: Pharmacological pathway of nicotinic acid via the GPR109A receptor.

Potential for this compound: Given its structural similarity to nicotinic acid, this compound holds potential in several areas of drug discovery:

-

Direct Therapeutic Agent: It could be investigated as a novel GPR109A agonist. The hydroxymethyl group may alter its potency, selectivity, or pharmacokinetic profile, potentially leading to a better therapeutic window or reduced side effects (like the characteristic flushing associated with niacin).[6]

-

Prodrug Development: The primary alcohol and carboxylic acid groups are ideal handles for creating prodrugs. Esterification or other modifications could improve bioavailability, target specific tissues, or achieve controlled release.

-

Chemical Scaffold: It serves as a valuable building block for creating more complex molecules. The functional groups allow for further chemical elaboration to explore structure-activity relationships (SAR) for various biological targets. Derivatives of nicotinic acid have shown a wide range of activities, including anti-inflammatory, anti-bacterial, and anti-tubercular effects.[7]

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and drug development. Its straightforward synthesis from common starting materials makes it an accessible building block. By leveraging the established pharmacology of its parent compound, nicotinic acid, this derivative presents a compelling starting point for the design of novel therapeutics, particularly in the realm of metabolic disorders. Future research should focus on its biological characterization, including its activity at the GPR109A receptor and its broader pharmacological profile.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. 775545-30-7|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 6-(hydroxymethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-(Hydroxymethyl)nicotinic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(Hydroxymethyl)nicotinic acid, a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-proven methodologies for obtaining and analyzing nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound (CAS No. 775545-30-7) is a pyridine derivative featuring both a carboxylic acid and a hydroxymethyl group.[1][2] This bifunctional nature makes it a versatile building block in organic synthesis. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide will delve into the core spectroscopic techniques used to elucidate the structure and purity of this compound.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of this compound that will be probed by NMR, IR, and MS are the pyridine ring, the carboxylic acid group, and the hydroxymethyl group.

References

The Aerobic Degradation of Nicotinic Acid: A Central Role for 6-Hydroxynicotinic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Clarifying the Role of 6-(Hydroxymethyl)nicotinic Acid

This guide delves into the microbial degradation of nicotinic acid (niacin, Vitamin B3), a fundamental pathway in the global carbon and nitrogen cycles. The user's query specified the biological role of this compound. A thorough review of the scientific literature indicates that the canonical and most extensively characterized aerobic degradation pathway of nicotinic acid does not proceed via this compound. Instead, the pivotal and initial intermediate is 6-hydroxynicotinic acid . While this compound is a recognized chemical compound, its involvement as a direct intermediate in nicotinic acid catabolism is not supported by current research. This guide will, therefore, focus on the evidence-based metabolic pathway, providing a comprehensive technical overview of the central role of 6-hydroxynicotinic acid and the associated enzymatic machinery.

Introduction: The Significance of Nicotinic Acid Catabolism

Nicotinic acid and its amide, nicotinamide, are precursors to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). While vital for all life, nicotinic acid also serves as a carbon, nitrogen, and energy source for various microorganisms.[1] The microbial degradation of N-heterocyclic aromatic compounds, such as nicotinic acid, is of significant interest for bioremediation and understanding microbial metabolic diversity.[2][3] The aerobic catabolism of nicotinic acid is particularly well-studied in bacteria, with organisms like Pseudomonas, Bacillus, and Aspergillus species providing key insights into the biochemical transformations.[2][4][5]

The initial and rate-limiting step in this aerobic pathway is the regioselective hydroxylation of the pyridine ring, a chemically challenging reaction that microorganisms have evolved sophisticated enzymatic solutions to overcome.[6] This hydroxylation dictates the subsequent steps of ring cleavage and entry into central metabolism.

The Core Pathway: From Nicotinic Acid to Central Metabolites

The aerobic degradation of nicotinic acid is a multi-step enzymatic cascade that ultimately converts the pyridine ring into common metabolic intermediates. The pathway is initiated by the formation of 6-hydroxynicotinic acid, which is then further processed.

The Gateway Reaction: Formation of 6-Hydroxynicotinic Acid

The first committed step in the aerobic degradation of nicotinic acid is the hydroxylation at the C6 position of the pyridine ring to form 6-hydroxynicotinic acid.[6] This reaction is catalyzed by nicotinate dehydrogenase (also known as nicotinic acid hydroxylase).

Reaction: Nicotinic Acid + H₂O + Acceptor ⇌ 6-Hydroxynicotinic Acid + Reduced Acceptor

This enzyme belongs to the family of oxidoreductases and often contains a molybdenum cofactor.[6][7] There are different classes of this enzyme based on the electron acceptor they utilize. For instance, in some bacteria, the enzyme is NADP+-dependent (EC 1.17.1.5), while in others, like Pseudomonas putida, it is a two-component enzyme that uses a cytochrome as an electron acceptor (EC 1.17.2.1).[8][9][10] The enzyme from Eubacterium barkeri is notable for containing a labile selenium atom at its active site, crucial for its catalytic activity.[7]

The causality behind this initial hydroxylation at the C6 position is a key aspect of the pathway's logic. This specific positioning of the hydroxyl group activates the pyridine ring for subsequent oxidation and cleavage.

Downstream Processing of 6-Hydroxynicotinic Acid

Once formed, 6-hydroxynicotinic acid is the substrate for a variety of enzymes that continue the degradation cascade. The subsequent steps can differ between organisms.

In many aerobic bacteria, including Pseudomonas putida and Bordetella bronchiseptica, 6-hydroxynicotinic acid is metabolized by 6-hydroxynicotinate 3-monooxygenase (NicC).[11][12][13] This flavin-dependent monooxygenase (EC 1.14.13.114) catalyzes a remarkable reaction involving both hydroxylation and decarboxylation.[14]

Reaction: 6-Hydroxynicotinic Acid + NADH + H⁺ + O₂ ⇌ 2,5-Dihydroxypyridine + NAD⁺ + H₂O + CO₂[14]

This enzyme utilizes FAD as a cofactor to activate molecular oxygen.[13][15] The mechanism involves the formation of a reactive C4a-hydroperoxy-flavin intermediate, which then hydroxylates the substrate.[15] This step is a prime example of how microbes overcome the stability of aromatic rings. The resulting intermediate undergoes decarboxylation, driven by the re-aromatization of the ring, to form 2,5-dihydroxypyridine.[15]

In other bacteria, such as Bacillus niacini, 6-hydroxynicotinic acid is further hydroxylated by 6-hydroxynicotinate dehydrogenase (EC 1.17.3.3).[16][17]

Reaction: 6-Hydroxynicotinic Acid + H₂O + O₂ ⇌ 2,6-Dihydroxynicotinate + H₂O₂[16]

This enzyme also contains a molybdenum cofactor, FAD, and iron-sulfur centers.[17] The product, 2,6-dihydroxynicotinate, is then further metabolized.

Ring Cleavage and Final Products

The dihydroxypyridine intermediates, such as 2,5-dihydroxypyridine, are then substrates for ring-cleavage dioxygenases. For example, the NicX enzyme in Pseudomonas putida is an Fe²⁺-dependent dioxygenase that converts 2,5-dihydroxypyridine into N-formylmaleamic acid.[2][3] This intermediate is then deformylated by the hydrolase NicD to maleamic acid and formic acid.[3] Maleamic acid is subsequently converted to maleic acid and then to fumaric acid, which enters the tricarboxylic acid (TCA) cycle.

The entire pathway from nicotinic acid to central metabolites is genetically encoded in a set of genes often found in a cluster, termed the nic cluster in Pseudomonas putida.[2][18]

Visualization of the Nicotinic Acid Degradation Pathway